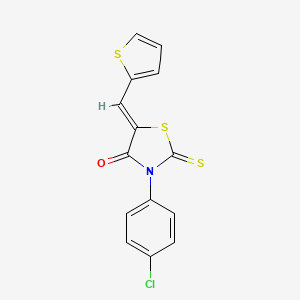

(Z)-3-(4-chlorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Crystal Structure and Computational Studies

The compound has been characterized by X-ray single crystal diffraction, NMR spectra, and computational studies using HF and DFT levels of theory. The structure was found to be non-planar, exhibiting various intra- and intermolecular contacts, which were further explored using Hirshfeld surfaces analysis method (Khelloul et al., 2016).

Reactions with Nitrile Oxides

The compound reacts with 4-methoxy and 4-chlorophenylnitrile oxides in pyridine solution to afford various compounds. The interconversion route was discussed, and structures were confirmed by microanalytical and spectral data (Kandeel & Youssef, 2001).

Antimicrobial Activity

Novel compounds derived from (Z)-3-(4-chlorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one were synthesized and screened for in vitro antibacterial and antifungal activities. Specific compounds showed potency against bacteria like E. coli and S. aureus, as well as the fungus C. albicans (B'Bhatt & Sharma, 2017).

Electrochemical Characterization

The compound was electrochemically characterized revealing that redox potential is influenced by alkyl groups' number and position. The compounds were examined as complexing ligands for heavy metal ions from aqueous solutions (Ungureanu et al., 2021).

Anticancer Activity

Derivatives of this compound have been synthesized and evaluated for anticancer activity. Certain derivatives showed significant antimitotic activity against various cancer cell lines, including leukemia, colon cancer, and breast cancer. They were found to have low toxicity toward normal human blood lymphocytes (Buzun et al., 2021).

Sensor Development

The compound was used as an ionophore in the construction of a Zn2+ PVC-based membrane sensor. It showed good selectivity and sensitivity towards Zn2+ over a wide variety of cations and was successfully used in direct determination of Zn2+ (Ganjali et al., 2005).

Anticancer and Antiangiogenic Effects

Novel derivatives were synthesized and investigated for their ability to inhibit tumor growth and tumor-induced angiogenesis in mice. The compounds significantly reduced tumor volume and cell number, also manifesting strong antiangiogenic effects (Chandrappa et al., 2010).

Safety and Hazards

Propriétés

IUPAC Name |

(5Z)-3-(4-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNOS3/c15-9-3-5-10(6-4-9)16-13(17)12(20-14(16)18)8-11-2-1-7-19-11/h1-8H/b12-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQICXGQBKMHEG-WQLSENKSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNOS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-(4-chlorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Cyclopropyl-3-[(1-methanesulfonylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2881938.png)

![N-(sec-butyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2881942.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2881945.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/structure/B2881948.png)

![3-cyclopropyl-6-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2881950.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-fluorobenzyl)propane-1-sulfonamide](/img/structure/B2881952.png)

![4-butoxy-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2881957.png)